N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 447.87 g/mol. This compound belongs to the class of thiazolidinediones and exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide typically involves several key steps:
These reactions require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can be represented using various chemical notation systems:
InChI=1S/C19H20ClN5O3S/c20-10-5-7-11(8-6-10)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)12-3-1-2-4-13(12)21/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)This representation highlights the connectivity and stereochemistry within the molecule. The compound features multiple functional groups including an amine, thioether, and carbonyl groups which contribute to its reactivity and biological activity.
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is primarily linked to its interaction with specific biological targets:
Quantitative data on binding affinities and effects on cell viability would be necessary for a comprehensive understanding.
The physical and chemical properties of N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide include:
| Property | Value |
|---|---|
| Molecular Weight | 447.87 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
| Density | Not available |
| Stability | Stable under normal conditions |
These properties are crucial for determining the compound's suitability for various applications in research and development.
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide has several potential applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7